6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone
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Description
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
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Biological Activity
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 253.32 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2-thiouracil derivatives.
- Functionalization : The introduction of the diazenyl group at the 5-position is achieved through diazotization reactions.
- Final Modification : The propylthio group is added to enhance solubility and biological activity.
Antiviral Properties
Recent studies indicate that derivatives of pyrimidinone compounds exhibit significant antiviral activity, particularly against HIV-1. For instance, related compounds have shown:
- EC50 Values : Ranging from 0.19 μM to over 1 μM against various strains of HIV-1, indicating potent inhibitory effects on viral replication .
- Mechanism of Action : These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to:
- Substituent Effects : Variations in the aryl and alkyl groups at specific positions on the pyrimidine ring significantly affect antiviral potency.
- Binding Affinity : Molecular modeling studies suggest that certain substitutions enhance binding to the target enzyme, thereby improving inhibitory activity .
Case Studies
- Study on Antiviral Activity :
- Mechanistic Insights :
Data Summary
Property | Value |
---|---|
Molecular Weight | 253.32 g/mol |
EC50 (against HIV-1) | 0.19 - 1.05 μM |
Mechanism | Non-nucleoside RT inhibitor |
Solubility | Organic solvents |
Properties
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZEXNTEBKOLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.